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Compound of Interest

O-Benzyl Posaconazole-4-
Compound Name:
hydroxyphenyl-d4

Cat. No.: B131116

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two oral formulations of the
broad-spectrum antifungal agent, posaconazole: the delayed-release tablet and the oral
suspension. The information presented herein, supported by experimental data from multiple
clinical studies, is intended to inform research and development in the field of antifungal
therapeutics. The delayed-release tablet formulation of posaconazole demonstrates
significantly improved bioavailability and less pharmacokinetic variability compared to the oral
suspension, overcoming several limitations of the earlier formulation.[1][2][3]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for posaconazole
delayed-release tablets and oral suspension from various clinical trials. These data highlight
the superior absorption and more consistent exposure achieved with the tablet formulation.
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Subject Fed/Fas AUC
Formula . Cmax Tmax Referen
. Dose Populati ted (ng-h/m
tion (ngimL) (h) ce
on State L)

Delayed- 100 mg Healthy
Release (single Volunteer  Fasted 11,700 385 5 [4]
Tablet dose) S

Delayed- 100 mg Healthy Fed

Release (single Volunteer  (High-Fat 12,000 330 6 [2]
Tablet dose) S Meal)

Steady-

state
Delayed- 300 mg Patients Not pCavg

0
Release (once at risk for N >500 - - [5]
) specified )

Tablet daily) IFI ng/mL in

99% of

patients
Oral 100 mg Healthy
Suspensi  (single Volunteer  Fasted 3,420 84 5 [4]
on dose) S
Oral 100 mg Healthy Fed
Suspensi  (single Volunteer (High-Fat 10,700 335 5 [2]
on dose) s Meal)
Oral 200 mg Healthy
Suspensi  (single Volunteer Fasted - - - [5]
on dose) S
Oral 200 mg Healthy Fed 4-fold 4-fold
Suspensi  (single Volunteer (High-Fat increase increase - [5]
on dose) S Meal) vs. fasted  vs. fasted
Oral 400 mg Healthy
Suspensi  (twice Volunteer  Fed - - - [6]
on daily) s

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3421591/
https://aacrjournals.org/mct/article/15/5/866/175883/Posaconazole-a-Second-Generation-Triazole
https://academic.oup.com/jac/article/71/3/718/2363708
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421591/
https://aacrjournals.org/mct/article/15/5/866/175883/Posaconazole-a-Second-Generation-Triazole
https://academic.oup.com/jac/article/71/3/718/2363708
https://academic.oup.com/jac/article/71/3/718/2363708
https://pmc.ncbi.nlm.nih.gov/articles/PMC2650585/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Note: AUC (Area Under the Curve) represents total drug exposure over time. Cmax is the
maximum plasma concentration. Tmax is the time to reach Cmax. IFI stands for Invasive
Fungal Infection. pCavg is the average plasma concentration at steady state.

Experimental Protocols

The data presented above are derived from multiple clinical studies. The following is a
synthesized description of the typical experimental methodologies employed in these trials to
compare the bioavailability of posaconazole formulations.

Key Comparative Bioavailability Study in Healthy
Volunteers

Study Design: These studies are often designed as open-label, randomized, single-dose,
crossover trials.[4] This design allows for each subject to receive both the tablet and oral
suspension formulations at different times, serving as their own control and reducing inter-
subject variability. There is typically a washout period between administrations of each
formulation. The studies are conducted under both fed (high-fat meal) and fasted conditions to
assess the impact of food on drug absorption.[3][4]

Subject Population: The studies are generally conducted in healthy adult male and female
volunteers, typically between the ages of 18 and 65 years.[7] Subjects undergo a screening
process to ensure they meet the inclusion criteria and have no underlying health conditions that
could interfere with the study's outcomes.

Dosing and Administration:

o Delayed-Release Tablet: A single oral dose of posaconazole, for example, 100 mg, is
administered.[4]

o Oral Suspension: A single oral dose of posaconazole, for example, 200 mg/5 mL, is
administered.[5]

o Fed/Fasted Conditions: In the fasted state, subjects typically fast overnight for at least 10
hours before dosing.[3] In the fed state, a standardized high-fat breakfast is consumed
before drug administration.[3]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3421591/
https://www.dovepress.com/pharmacokinetics-and-safety-of-posaconazole-delayed-release-tablets-fo-peer-reviewed-fulltext-article-CPAA
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421591/
https://academic.oup.com/jac/article/67/11/2725/708047
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421591/
https://academic.oup.com/jac/article/71/3/718/2363708
https://www.dovepress.com/pharmacokinetics-and-safety-of-posaconazole-delayed-release-tablets-fo-peer-reviewed-fulltext-article-CPAA
https://www.dovepress.com/pharmacokinetics-and-safety-of-posaconazole-delayed-release-tablets-fo-peer-reviewed-fulltext-article-CPAA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Pharmacokinetic Sampling and Analysis: Serial blood samples are collected from each subject
at predetermined time points before and after drug administration (e.g., pre-dose, and at 2, 3,
4,5, 6, 8, 12, 24, 48, 72, and up to 168 hours post-dose).[7] Plasma is separated from the
blood samples and stored frozen until analysis. Plasma concentrations of posaconazole are
determined using a validated high-performance liquid chromatography with tandem mass
spectrometry (HPLC-MS/MS) method.[7][8] The pharmacokinetic parameters, including AUC,
Cmax, and Tmax, are then calculated from the plasma concentration-time data.

Mechanism of Action and Bioavailability
Comparison

The following diagrams illustrate the mechanism of action of posaconazole and a comparison
of the factors influencing the bioavailability of the tablet and oral suspension formulations.
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Mechanism of Action of Posaconazole
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Comparison of Posaconazole Tablet and Oral Suspension Bioavailability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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